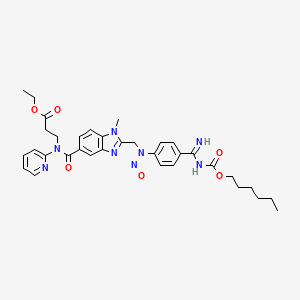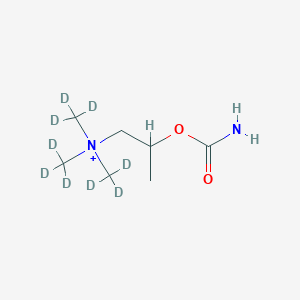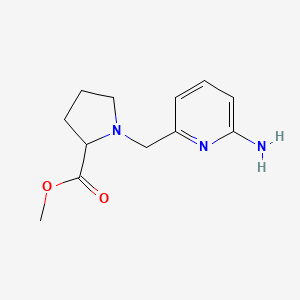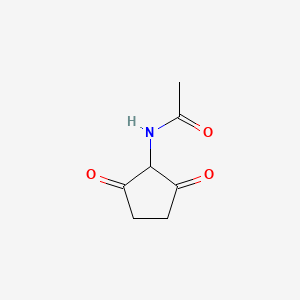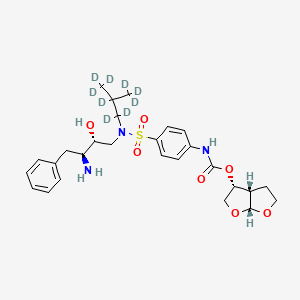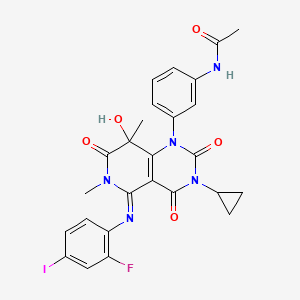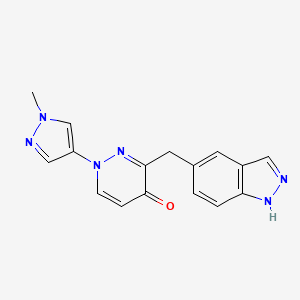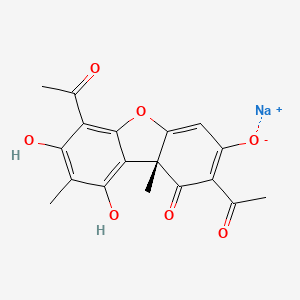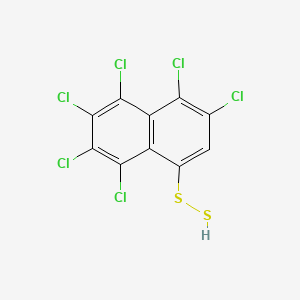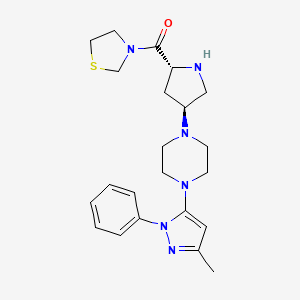
Adma-13C5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ADMA-13C5, also known as (S)-2-Amino-5-(3,3-dimethylguanidino)pentanoic Acid-13C5, is a stable isotope-labeled compound. It is a derivative of asymmetric dimethylarginine (ADMA), which is an endogenous inhibitor of nitric oxide synthase. The compound is labeled with five carbon-13 isotopes, making it useful in various scientific research applications, particularly in metabolic studies and analytical chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ADMA-13C5 involves the incorporation of carbon-13 isotopes into the molecular structure of ADMA. This can be achieved through various synthetic routes, including the use of labeled precursors and specific reaction conditions to ensure the incorporation of the isotopes. The exact synthetic route may vary depending on the desired purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated systems and stringent quality control measures. The process includes the use of high-purity reagents and solvents, as well as advanced purification techniques such as chromatography to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
ADMA-13C5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups within the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation of this compound may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .
科学的研究の応用
ADMA-13C5 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to monitor the incorporation and distribution of carbon-13 isotopes.
Biology: Employed in studies of nitric oxide synthase inhibition and its effects on cellular processes.
Medicine: Investigated for its role in cardiovascular diseases and as a potential biomarker for various health conditions.
Industry: Utilized in quality control and method validation for the production of pharmaceuticals and other chemical products .
作用機序
ADMA-13C5 exerts its effects by inhibiting nitric oxide synthase, an enzyme responsible for the production of nitric oxide. This inhibition affects various molecular targets and pathways, including the regulation of endothelial cell motility and angiogenesis. The compound’s mechanism of action involves the modulation of RhoA and Rho kinase activities, as well as the inhibition of Rac1 and Cdc42 activities .
類似化合物との比較
ADMA-13C5 is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Some similar compounds include:
ADMA: The non-labeled version of this compound, which lacks the carbon-13 isotopes.
L-NMMA: Another nitric oxide synthase inhibitor, but without stable isotope labeling.
SDMA: Symmetric dimethylarginine, a structural isomer of ADMA, but with different biological effects .
This compound’s uniqueness lies in its stable isotope labeling, making it particularly valuable for metabolic studies and analytical applications.
特性
分子式 |
C8H18N4O2 |
|---|---|
分子量 |
207.22 g/mol |
IUPAC名 |
2-amino-5-[[amino(dimethylamino)methylidene]amino](1,2,3,4,5-13C5)pentanoic acid |
InChI |
InChI=1S/C8H18N4O2/c1-12(2)8(10)11-5-3-4-6(9)7(13)14/h6H,3-5,9H2,1-2H3,(H2,10,11)(H,13,14)/i3+1,4+1,5+1,6+1,7+1 |
InChIキー |
YDGMGEXADBMOMJ-SLOBMOILSA-N |
異性体SMILES |
CN(C)C(=N[13CH2][13CH2][13CH2][13CH]([13C](=O)O)N)N |
正規SMILES |
CN(C)C(=NCCCC(C(=O)O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[1-[(2-chloroacetyl)-cyclobutylamino]butan-2-yl]carbamate](/img/structure/B13851530.png)

